

# (3,3-Difluorocyclobutyl)methanamine: A Technical Guide for Drug Discovery Professionals

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## Compound of Interest

Compound Name: (3,3-Difluorocyclobutyl)methanamine

Cat. No.: B1419847

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## Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique electronic properties and relatively small size of fluorine allow for nuanced modulation of a molecule's physicochemical and pharmacokinetic properties. Fluorine substitution can influence potency, conformation, metabolic stability, membrane permeability, and pKa, often leading to significant improvements in a drug candidate's overall profile. Among the diverse array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable building block, offering a unique combination of properties that make it an attractive bioisostere for various commonly employed chemical groups. This guide provides an in-depth overview of **(3,3-Difluorocyclobutyl)methanamine**, a key reagent for introducing this valuable moiety, covering its commercial availability, synthesis, and strategic applications in drug development.

## Physicochemical Properties and Identification

**(3,3-Difluorocyclobutyl)methanamine** is a versatile building block available primarily as a free amine or its more stable hydrochloride salt.

Property	(3,3-Difluorocyclobutyl)methanamine	(3,3-Difluorocyclobutyl)methanamine HCl
CAS Number	1159882-59-3[1]	1159813-93-0[2]
Molecular Formula	C5H9F2N[1]	C5H10ClF2N[2]
Molecular Weight	121.13 g/mol [1]	157.59 g/mol [2]
Boiling Point	117.7 °C at 760 mmHg[1]	Not available
Density	1.123 g/cm <sup>3</sup> [1]	Not available
Flash Point	19.9 °C[1]	Not available
Synonyms	3,3-Difluorocyclobutanemethanamine[1]	(3,3-Difluorocyclobutyl)methylamine hydrochloride[2]

## Commercial Availability: A Comparative Overview of Key Suppliers

**(3,3-Difluorocyclobutyl)methanamine** and its hydrochloride salt are available from a range of chemical suppliers, catering to the needs of research and development laboratories. The choice between the free amine and the hydrochloride salt often depends on the specific requirements of the synthetic route, with the hydrochloride salt offering enhanced stability for storage.

Supplier	Product	CAS Number	Purity	Available Quantities
Alachem	(3,3-Difluorocyclobutyl)methanamine hydrochloride	1159813-93-0	≥ 98%	Research to industrial scale
BLD Pharm	(3,3-Difluorocyclobutyl)methanamine	1159882-59-3	≥ 97%	Gram to kilogram scale
BLD Pharm	1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride	1250444-03-1	≥ 97%	Gram to kilogram scale[3]
Chemical-Suppliers	(3,3-Difluorocyclobutyl)methanamine	1159882-59-3	Not specified	100 mg and up[1]
Fisher Scientific (via eMolecules)	--INVALID-LINK-- amine hydrochloride	1250444-03-1	Not specified	500 mg[4]
Chem-Impex	(3,3-Difluorocyclobutyl)methanol	681128-39-2	≥ 98% (GC)	Not specified[5]
ChemicalBook	(3,3-Difluorocyclobutyl)methanamine Hydrochloride	1159813-93-0	Not specified	Multiple suppliers listed[6]

## The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Drug Design

The 3,3-difluorocyclobutyl group is increasingly recognized as a valuable bioisostere, particularly for the tert-butyl group and other small alkyl fragments. Its utility stems from the unique physicochemical properties conferred by the geminal difluoro substitution on a strained cyclobutane ring.

## Key Advantages:

- **Metabolic Stability:** The strong carbon-fluorine bonds at the 3-position block potential sites of metabolic oxidation, a common liability for alkyl groups. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.
- **Modulation of Lipophilicity:** Fluorination generally increases lipophilicity. The 3,3-difluorocyclobutyl moiety offers a nuanced way to fine-tune this property, balancing the need for membrane permeability with the risk of off-target effects associated with high lipophilicity.
- **Conformational Restriction:** The rigid cyclobutane scaffold can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target. This pre-organization can lead to enhanced potency and selectivity.
- **Dipole Moment and Binding Interactions:** The introduction of two fluorine atoms creates a significant dipole moment within the cyclobutane ring. This can lead to favorable interactions with polar residues in a protein's binding pocket, potentially increasing binding affinity.

## Synthesis of (3,3-Difluorocyclobutyl)methanamine and its Hydrochloride Salt

The most common route to **(3,3-Difluorocyclobutyl)methanamine** hydrochloride involves the reduction of 3,3-difluorocyclobutanecarbonitrile.

### Experimental Protocol: Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride

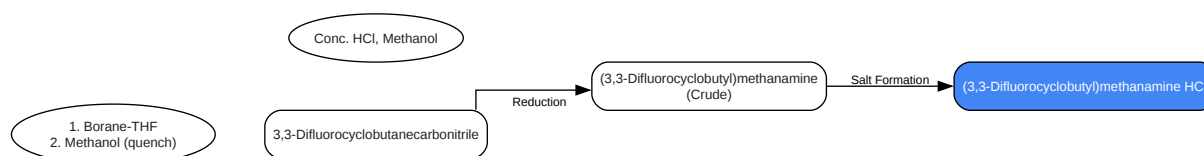
This protocol is based on a procedure described in the chemical literature.<sup>[6]</sup>

Step 1: Reduction of 3,3-Difluorocyclobutanecarbonitrile

- To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-THF complex (1.1 eq, 1M in THF) under an inert atmosphere (e.g., nitrogen).
- Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).
- After completion, cool the reaction mixture in an ice-water bath.
- Carefully quench the reaction by the slow, dropwise addition of methanol.
- Concentrate the mixture under reduced pressure to obtain the crude **(3,3-Difluorocyclobutyl)methanamine**.

#### Step 2: Formation of the Hydrochloride Salt

- Dissolve the crude amine from Step 1 in methanol.
- Add concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.
- Cool the reaction mixture and concentrate under reduced pressure.
- Azeotrope the residue with ethanol to remove any remaining water.
- Suspend the resulting solid in diethyl ether, filter, and dry to yield **(3,3-Difluorocyclobutyl)methanamine** hydrochloride as a white solid.



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## References

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- 2. 1159813-93-0 | (3,3-Difluorocyclobutyl)methanamine hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. 1250444-03-1|1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 4. eMolecules [(3,3-difluorocyclobutyl)methyl](methyl)amine hydrochloride | Fisher Scientific [fishersci.com]
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